![molecular formula C18H15ClN2O2 B1519733 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine CAS No. 1044559-74-1](/img/structure/B1519733.png)

4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine

概要

説明

The compound “4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine” is likely an organic compound containing a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The compound also contains methoxy groups (-OCH3) and a phenyl group (a ring of 6 carbon atoms, akin to benzene). The presence of the chloro group indicates that one of the hydrogens in the compound is replaced by a chlorine atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the phenyl group, and the addition of the methoxy and chloro groups. This could potentially be achieved through methods such as Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis

The exact molecular structure would depend on the specific locations of the different groups on the pyrimidine ring. The compound’s name gives some indication of this: the “4-Chloro” suggests that the chlorine atom is attached to the 4th carbon in the ring, the “6-[(4-methoxyphenyl)methoxy]” suggests that a methoxyphenyl group is attached to the 6th carbon via a methoxy bridge, and the “2-phenyl” suggests that a phenyl group is attached to the 2nd carbon .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing chloro group. This could make the compound more reactive towards electrophiles and less reactive towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar groups, and the overall charge distribution within the molecule .科学的研究の応用

Summary of the Application

This compound has been synthesized and studied for its antioxidant and antimicrobial activities .

Methods of Application or Experimental Procedures

The compound was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . It was then reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes .

Results or Outcomes

The synthesized compounds were evaluated for their antioxidant and antimicrobial activities. Antimicrobial studies revealed the more noxious nature of metal complexes compared to the ligand against various strains of bacteria and fungi . Molecular docking results based on the binding energy values also supported the experimental results of the antioxidant activities of the compounds .

2. Synthesis of Curcumin Analog

Summary of the Application

A novel curcumin analog, 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine (compound 7), was synthesized .

Methods of Application or Experimental Procedures

The compound was synthesized in a three-step reaction. The most efficient step was the condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine .

Results or Outcomes

The characterization of compound 7 was performed by 1H and 13C nuclear magnetic resonance (NMR), as well as high-resolution mass spectrometry . UV-visible spectroscopy and steady-state fluorescence emission studies were performed for compound 7 in solvents of different polarities .

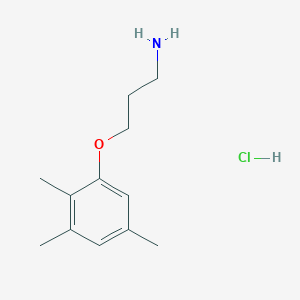

3. Synthesis of m-Aryloxy Phenols

Summary of the Application

m-Aryloxy phenols, which are derivatives of phenol, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Methods of Application or Experimental Procedures

The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .

Results or Outcomes

In addition to their industrial applications, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

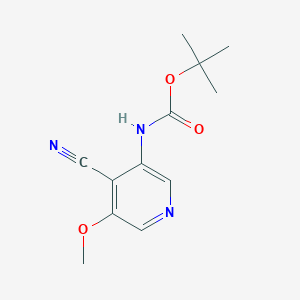

4. Synthesis of Quinolinyl-Pyrazoles

Summary of the Application

Quinolinyl-pyrazoles have been synthesized and studied for their pharmacological properties .

Methods of Application or Experimental Procedures

An antimicrobial pyrazole-tethered quinoline was prepared through (E)-1-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one intermediate .

Results or Outcomes

The synthesized molecules were screened for their efficacy against the typical drugs in the market .

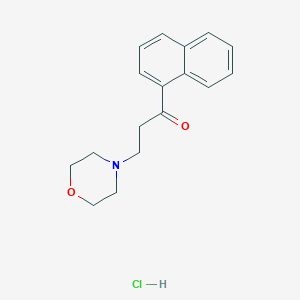

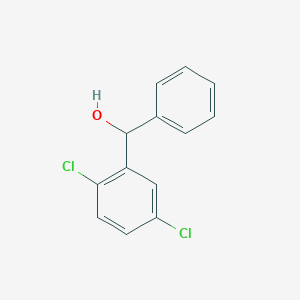

5. Synthesis of Antidepressant Molecules

Summary of the Application

This compound has been used in the synthesis of antidepressant molecules through metal-catalyzed reactions .

Methods of Application or Experimental Procedures

The targeted tertiary alcohol was effectively produced in a 70% yield by adding 4-fluoro-phenyl boroxine to 4-chloro-1-(2,4-dichloro phenyl)butan-1-one using the Rh/(R, R, R, R)-WingPhos L 21, which has excellent functional group compatibility .

Results or Outcomes

The synthesized molecules were screened for their efficacy against the typical drugs in the market .

6. Synthesis of m-Aryloxy Phenols

Summary of the Application

m-Aryloxy phenols, which are derivatives of phenol, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Methods of Application or Experimental Procedures

The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .

Results or Outcomes

In addition to their industrial applications, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Safety And Hazards

As with any chemical compound, handling “4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine” would require appropriate safety precautions. This could include wearing personal protective equipment and ensuring adequate ventilation. The compound could potentially cause skin and eye irritation, and it could be harmful if ingested or inhaled .

将来の方向性

特性

IUPAC Name |

4-chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-22-15-9-7-13(8-10-15)12-23-17-11-16(19)20-18(21-17)14-5-3-2-4-6-14/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCLRWUKMWCGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC(=NC(=N2)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670618 | |

| Record name | 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine | |

CAS RN |

1044559-74-1 | |

| Record name | 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide](/img/structure/B1519651.png)

![3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B1519653.png)

![4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride](/img/structure/B1519654.png)

![2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone](/img/structure/B1519657.png)